molecular formula C22H34N2O6 B13397864 N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt

N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt

Cat. No.: B13397864
M. Wt: 422.5 g/mol
InChI Key: SCMKUYJJYHUAJP-UHFFFAOYSA-N
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Description

BOC-L-LYS(IPR,Z)-OH: is a derivative of lysine, an essential amino acid. The compound is often used in peptide synthesis due to its protective groups, which help in the selective deprotection of amino acids during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BOC-L-LYS(IPR,Z)-OH typically involves the protection of the lysine amino group with a tert-butyloxycarbonyl (BOC) group. The side chain amino group is protected with an isopropyl (IPR) group, and the carboxyl group is protected with a benzyl (Z) group. The synthesis involves multiple steps, including:

  • Protection of the amino group with BOC using di-tert-butyl dicarbonate.
  • Protection of the side chain amino group with isopropyl chloroformate.
  • Protection of the carboxyl group with benzyl alcohol.

Industrial Production Methods: Industrial production methods may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The protective groups can be selectively removed under specific conditions. For example, the BOC group can be removed using trifluoroacetic acid, while the benzyl group can be removed using hydrogenation.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions:

    Trifluoroacetic Acid (TFA): Used for BOC deprotection.

    Hydrogenation: Used for benzyl group removal.

    DCC or DIC: Used for peptide coupling reactions.

Major Products Formed:

    Deprotected Lysine Derivatives: Formed after removal of protective groups.

    Peptide Chains: Formed after coupling reactions with other amino acids.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Biology:

    Protein Engineering: Used in the study of protein structure and function.

Medicine:

    Drug Development: Used in the synthesis of peptide-based drugs.

Industry:

    Biotechnology: Used in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

Mechanism: The compound acts as a protected lysine derivative, allowing for selective deprotection and coupling reactions during peptide synthesis. The protective groups prevent unwanted side reactions, ensuring the correct sequence of amino acids in the final peptide product.

Molecular Targets and Pathways: The compound itself does not have specific molecular targets but is used as a tool in the synthesis of peptides that may have various biological targets and pathways.

Comparison with Similar Compounds

    BOC-L-LYS(Z)-OH: Similar compound with only the BOC and benzyl protective groups.

    Fmoc-L-LYS(Boc)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as a protective group instead of BOC.

Uniqueness: BOC-L-LYS(IPR,Z)-OH is unique due to the combination of protective groups, which allows for selective deprotection and versatile use in peptide synthesis.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMKUYJJYHUAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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